molecular formula C18H20N2O5S B3730262 Ethyl 4-[4-(dimethylsulfamoyl)benzamido]benzoate CAS No. 5921-66-4

Ethyl 4-[4-(dimethylsulfamoyl)benzamido]benzoate

Cat. No.: B3730262
CAS No.: 5921-66-4
M. Wt: 376.4 g/mol
InChI Key: PYNKOQIOIQUCJO-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(dimethylsulfamoyl)benzamido]benzoate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an ethyl ester group, a benzamido group, and a dimethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(dimethylsulfamoyl)benzamido]benzoate typically involves a multi-step process:

    Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with an appropriate benzoyl chloride to form the benzamido intermediate.

    Introduction of the Dimethylsulfamoyl Group: The benzamido intermediate is then reacted with dimethylsulfamoyl chloride in the presence of a base such as triethylamine to introduce the dimethylsulfamoyl group.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(dimethylsulfamoyl)benzamido]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or sulfonic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or amides.

Scientific Research Applications

Ethyl 4-[4-(dimethylsulfamoyl)benzamido]benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antibacterial or antifungal agent due to the presence of the sulfonamide group.

    Material Science: The compound is explored for its use in the synthesis of polymers and advanced materials.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industrial Applications: The compound is utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(dimethylsulfamoyl)benzamido]benzoate involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit the activity of enzymes involved in folic acid synthesis. This inhibition can lead to antibacterial effects by preventing the growth and replication of bacteria.

Comparison with Similar Compounds

Ethyl 4-[4-(dimethylsulfamoyl)benzamido]benzoate can be compared with other sulfonamide compounds such as:

    Sulfamethoxazole: A widely used antibacterial agent.

    Sulfadiazine: Another sulfonamide with antibacterial properties.

    Ethyl 4-aminobenzoate: A related compound with similar structural features but lacking the sulfonamide group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzamido and dimethylsulfamoyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 4-[[4-(dimethylsulfamoyl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-4-25-18(22)14-5-9-15(10-6-14)19-17(21)13-7-11-16(12-8-13)26(23,24)20(2)3/h5-12H,4H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNKOQIOIQUCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362035
Record name Ethyl 4-[4-(dimethylsulfamoyl)benzamido]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5921-66-4
Record name Ethyl 4-[4-(dimethylsulfamoyl)benzamido]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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